trans-Cinnamaldehyde-d5

Description

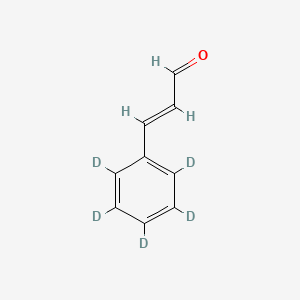

Structure

3D Structure

Properties

Molecular Formula |

C9H8O |

|---|---|

Molecular Weight |

137.19 g/mol |

IUPAC Name |

(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |

InChI Key |

KJPRLNWUNMBNBZ-UVQGXXJBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C=O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for Trans Cinnamaldehyde D5 and Deuterated Analogs

Regiospecific Deuterium (B1214612) Incorporation Strategies

Achieving site-selective deuteration is paramount in the synthesis of isotopically labeled compounds. The following sections outline key strategies for the regiospecific incorporation of deuterium into the trans-cinnamaldehyde scaffold.

Deuteration from Specifically Labeled Benzaldehyde (B42025) Precursors

A foundational approach to synthesizing deuterated trans-cinnamaldehyde involves the use of benzaldehyde precursors that already contain the desired deuterium labels. This strategy ensures the precise placement of deuterium atoms in the final product.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For the synthesis of deuterated trans-cinnamaldehyde, a deuterated benzaldehyde serves as the key starting material.

The reaction mechanism initiates with the deprotonation of a phosphonate reagent to generate a nucleophilic phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then undergoes a nucleophilic addition to the carbonyl group of the deuterated benzaldehyde. wikipedia.org The subsequent elimination of a dialkylphosphate salt from the resulting intermediate yields the desired (E)-alkene. wikipedia.org The use of deuterated benzaldehyde in this sequence directly translates to the incorporation of deuterium into the aromatic ring of the resulting cinnamaldehyde (B126680). The HWE reaction is advantageous due to its high (E)-selectivity and the ease of removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.orgalfa-chemistry.com

| Reagent Type | Role in HWE Reaction |

| Deuterated Benzaldehyde | Electrophilic substrate providing the deuterated phenyl group. |

| Stabilized Phosphonate | Source of the nucleophilic carbanion that forms the alkene backbone. |

| Base (e.g., NaH, KHMDS) | Deprotonates the phosphonate to generate the active carbanion. nrochemistry.comorganic-chemistry.orgalfa-chemistry.com |

| Solvent (e.g., THF, DME) | Provides the reaction medium. nrochemistry.comalfa-chemistry.com |

Catalytic Deuterium Exchange Methods

Direct catalytic hydrogen-deuterium exchange (HDE) offers an atom-economical and efficient route to deuterated aldehydes, utilizing D₂O as an inexpensive and readily available deuterium source. nih.govresearchgate.netnih.gov This approach can be applied to introduce deuterium at specific positions, including the formyl group of cinnamaldehyde.

Recent advancements have demonstrated the utility of N-heterocyclic carbene (NHC) organocatalysis for the direct C-1 deuteration of various aldehydes, including α,β-unsaturated aldehydes like cinnamaldehyde. nih.govnih.gov This method leverages the reversible formation of a Breslow intermediate from the aldehyde and the NHC catalyst. In the presence of a large excess of D₂O, the equilibrium can be driven towards the formation of the C-1 deuterated aldehyde with high levels of deuterium incorporation (>95%). nih.govnih.gov This technique is notable for its operational simplicity, cost-effectiveness, and broad substrate scope, allowing for late-stage deuteration of complex molecules. nih.gov

Transition metal catalysis, employing metals such as iridium, ruthenium, and palladium, also facilitates the H/D exchange at the formyl group of aldehydes. researchgate.netnih.gov For instance, commercially available ruthenium complexes can catalyze the direct deuteration of the formyl C-H bond using D₂O. researchgate.net Synergistic approaches combining photoredox catalysis with thiol catalysis have also emerged as powerful methods for formyl-selective deuterium labeling of aldehydes with D₂O. nih.govrsc.org These methods exhibit high efficiency, broad functional group tolerance, and excellent deuterium incorporation. nih.gov

| Catalytic System | Deuterium Source | Key Features |

| N-Heterocyclic Carbene (NHC) | D₂O | Mild conditions, high D-incorporation, broad scope. nih.govnih.gov |

| Ruthenium Complexes | D₂O | Direct formyl C-H deuteration. researchgate.net |

| Iridium Complexes | D₂ | Can be used for H/D exchange. researchgate.net |

| Palladium on Carbon (Pd/C) | D₂O | Effective for H-D exchange reactions. nih.gov |

| Synergistic Photoredox/Thiol Catalysis | D₂O | High efficiency and selectivity for formyl group. nih.govrsc.org |

Synthesis of Deuterated trans-Cinnamaldehyde Derivatives

The synthesis of deuterated derivatives of trans-cinnamaldehyde, such as dimethyl acetals and thiosemicarbazones, expands the library of available labeled compounds for various scientific applications.

Preparation of Deuterated Dimethyl Acetals

The dimethyl acetal (B89532) of trans-cinnamaldehyde can be prepared from its deuterated precursor through an acid-catalyzed reaction with methanol (B129727). This reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of deuterated trans-cinnamaldehyde. The acetal serves as a protective group for the aldehyde functionality, enhancing its stability towards oxidation and other reactions. The formation of the acetal is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.

Key parameters for the synthesis of cinnamaldehyde dimethyl acetal include the choice of acid catalyst (e.g., p-toluenesulfonic acid, ZrCl₄, or LiBF₄), reaction temperature, and the stoichiometric ratio of alcohol to aldehyde. rsc.org

Formation of Deuterated Thiosemicarbazones

Thiosemicarbazones are a class of compounds formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.gov The synthesis of deuterated trans-cinnamaldehyde thiosemicarbazone involves the reaction of deuterated trans-cinnamaldehyde with thiosemicarbazide, typically in the presence of an acid catalyst like acetic acid. lew.ro This reaction proceeds via the formation of an imine bond between the aldehyde's carbonyl carbon and the primary amine of the thiosemicarbazide. nih.gov These derivatives are of interest due to their potential biological activities. nih.govresearchgate.net

The reaction is generally straightforward, often involving refluxing the reactants in a suitable solvent such as ethanol, followed by cooling to induce precipitation of the product. lew.ro The resulting thiosemicarbazone can then be purified by recrystallization.

Functionalization via Oxidative Heck Reactions

The oxidative Heck reaction represents a powerful and versatile method for the synthesis of cinnamaldehyde and its derivatives. This palladium(II)-catalyzed process allows for the direct arylation of α,β-unsaturated aldehydes, offering a one-step route to these valuable compounds from readily available starting materials. acs.orgnih.gov Research has demonstrated that cinnamaldehyde derivatives can be synthesized in good to excellent yields through a mild and selective, base-free oxidative Heck reaction, starting from acrolein and various arylboronic acids. acs.orgnih.govresearchgate.net

The synthesis of the isotopically labeled compound, trans-Cinnamaldehyde-d5 (B592607), can be effectively achieved by employing a deuterated arylboronic acid, specifically phenylboronic acid-d5, in this reaction scheme. The core of the transformation involves the coupling of the deuterated phenyl group with the vinyl system of acrolein.

Detailed Research Findings

The reaction is typically catalyzed by a palladium(II) acetate (B1210297) [Pd(OAc)₂] system in conjunction with a ligand. acs.orgnih.gov The 2,9-dimethyl-1,10-phenanthroline (dmphen) ligand has been shown to be particularly effective, as it facilitates palladium reoxidation, enhances catalytic stability, and controls regioselectivity. nih.gov The process also requires a stoichiometric reoxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle. While various reoxidants can be used, p-benzoquinone (p-bzq) is a common choice for these reactions conducted at room temperature. acs.orgnih.gov

The reaction proceeds under mild, base-free conditions, which is advantageous given the propensity of acrolein to polymerize. acs.orgnih.gov The typical solvent for this transformation is acetonitrile. acs.orgnih.gov Despite the volatile nature of acrolein, this method provides terminally arylated (E)-α,β-unsaturated aldehydes with high stereoselectivity, yielding predominantly the trans-isomer. acs.orgnih.gov The yields for various substituted cinnamaldehydes using this protocol range from 43% to 92%. acs.orgnih.gov

The general reaction scheme for the synthesis of cinnamaldehyde derivatives via the oxidative Heck reaction is as follows:

Arylboronic Acid + Acrolein → (E)-Cinnamaldehyde Derivative

For the specific synthesis of this compound, the reaction would involve:

Phenylboronic Acid-d5 + Acrolein → this compound

The established methodology demonstrates that this approach is tolerant of various functional groups on the arylboronic acid, suggesting its applicability for preparing a wide array of deuterated analogs. acs.orgnih.gov

Table 1: General Reaction Conditions for Oxidative Heck Synthesis of Cinnamaldehydes

| Component | Role | Typical Reagent/Condition | Reference |

|---|---|---|---|

| Palladium Source | Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | acs.orgnih.gov |

| Ligand | Catalyst Stabilizer & Selector | 2,9-dimethyl-1,10-phenanthroline (dmphen) | nih.gov |

| Olefin Partner | Reactant | Acrolein | acs.orgnih.gov |

| Aryl Source | Reactant | Arylboronic Acid | acs.orgnih.gov |

| Reoxidant | Regenerates Pd(II) | p-Benzoquinone (p-bzq) | acs.orgnih.gov |

| Solvent | Reaction Medium | Acetonitrile | acs.orgnih.gov |

| Temperature | Reaction Condition | Room Temperature | acs.orgnih.gov |

Table 2: Specific Reactants for the Synthesis of this compound

| Reactant Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| Phenylboronic Acid-d5 | C₆D₅B(OH)₂ | Provides the deuterated phenyl ring. |

| Acrolein | CH₂=CHCHO | Provides the propenal backbone. |

Advanced Analytical and Spectroscopic Characterization of Trans Cinnamaldehyde D5

Mass Spectrometry (MS) Applications

The increased mass of trans-cinnamaldehyde-d5 (B592607) due to the five deuterium (B1214612) atoms is central to its utility in mass spectrometry. This technique separates ions based on their mass-to-charge ratio, allowing for the differentiation and quantification of the deuterated compound from its non-deuterated counterpart.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS is employed for precise isotopic ratio analysis and quantification. By separating this compound from other components in a sample, the mass spectrometer can then determine the relative abundance of the deuterated and non-deuterated forms. This is crucial in studies where this compound is used as a tracer to understand metabolic pathways or reaction kinetics. The distinct mass difference allows for clear and unambiguous quantification, even in complex biological matrices.

Ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) offers enhanced separation efficiency and mass accuracy, making it an invaluable tool for identifying metabolites of trans-cinnamaldehyde. When this compound is introduced into a biological system, it undergoes the same metabolic transformations as the natural compound. The deuterium label, however, remains intact. This allows researchers to track the metabolic fate of cinnamaldehyde (B126680) by identifying metabolites that contain the deuterium atoms. The high resolution of the mass spectrometer enables the precise determination of the elemental composition of these metabolites, confirming the presence of the deuterium label and aiding in the elucidation of their structures.

One of the most significant applications of this compound is its use as an internal standard in quantitative analytical methods. In such applications, a known amount of the deuterated compound is added to a sample containing the non-deuterated analyte of interest. Since this compound has nearly identical chemical and physical properties to trans-cinnamaldehyde, it behaves similarly during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By comparing the mass spectrometry signal of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, correcting for variations in sample handling and instrument response.

| Application | Technique | Key Advantage of Deuteration |

| Isotopic Ratio Analysis | GC-MS | Distinct mass difference allows for clear separation and quantification of deuterated and non-deuterated forms. |

| Metabolite Identification | UHPLC-HRMS | Deuterium label acts as a tracer to follow metabolic pathways and identify novel metabolites. |

| Quantitative Analysis | Various MS methods | Serves as an ideal internal standard, co-eluting with the analyte and correcting for analytical variability. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. The substitution of hydrogen with deuterium in this compound introduces notable effects that can be exploited in NMR studies.

The presence of deuterium in place of protium (B1232500) (¹H) can cause small but measurable changes in the NMR spectrum, known as isotope effects. These effects manifest as shifts in the resonance frequencies (chemical shifts) of nearby nuclei and alterations in the spin-spin coupling constants between them. While often subtle, these deuterium isotope effects can provide valuable information about molecular structure, conformation, and dynamics. For this compound, these effects can help to assign specific signals in the ¹H and ¹³C NMR spectra and can offer insights into the electronic environment of the molecule.

In ¹H NMR spectroscopy, the signals from protons can be split into multiple peaks due to coupling with neighboring protons, sometimes leading to complex and overlapping multiplets. By selectively replacing specific protons with deuterium, as in this compound, these coupling interactions are removed. This is because deuterium has a different gyromagnetic ratio and a nuclear spin of 1, resulting in much smaller and often unresolved couplings to protons. The consequence is a significant simplification of the ¹H NMR spectrum, where the remaining proton signals appear as sharper, more well-defined peaks. This enhanced spectral resolution can be instrumental in the unambiguous structural elucidation of the molecule and in studying specific proton environments without interference from adjacent spins.

| NMR Parameter | Effect of Deuteration in this compound | Benefit for Analysis |

| Chemical Shifts | Minor shifts in resonance frequencies of nearby nuclei (¹H and ¹³C). | Provides information on molecular structure and electronic environment. |

| Coupling Constants | Alteration of spin-spin coupling values. | Offers insights into molecular conformation and dynamics. |

| Spectral Resolution | Simplification of ¹H NMR spectra due to removal of ¹H-¹H coupling. | Leads to sharper, more resolved peaks, aiding in unambiguous structural elucidation. |

Applications in Authenticity and Compositional Analysis

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern analytical chemistry, particularly for ensuring the authenticity and verifying the precise composition of various products. amerigoscientific.com this compound serves as an ideal internal standard for quantitative analyses, primarily when coupled with separation methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) and detection by mass spectrometry (MS). amerigoscientific.comnih.gov

The principle behind its application lies in the near-identical physicochemical properties it shares with its non-labeled counterpart, trans-cinnamaldehyde. amerigoscientific.com However, its increased molecular weight, due to the five deuterium atoms, allows it to be clearly distinguished by a mass spectrometer. nih.gov In a typical workflow, a known quantity of this compound is added to a sample (e.g., an essential oil, a food product, or a pharmaceutical formulation) containing natural trans-cinnamaldehyde. Both compounds are co-extracted and co-analyzed. By comparing the signal intensity of the analyte (natural trans-cinnamaldehyde) to that of the internal standard (this compound), a precise and accurate quantification can be achieved. This method effectively corrects for any loss of analyte during sample preparation or variations in instrument response, a common challenge in complex matrices.

This quantitative capability is crucial for authenticity testing. For instance, the concentration of trans-cinnamaldehyde is a key marker for the quality and authenticity of cinnamon essential oil. researchgate.net By using this compound as an internal standard, analysts can determine if the oil meets regulatory standards or if it has been diluted or adulterated. In the pharmaceutical industry, it is used as a reference standard for method development, validation, and quality control during the synthesis and formulation stages of drug development. axios-research.com

The table below summarizes the key applications of this compound in this context.

Table 1: Applications of this compound in Analytical Chemistry

| Application Area | Analytical Technique | Purpose | Benefit |

|---|---|---|---|

| Food & Beverage | GC-MS, LC-MS | Quantification of natural cinnamaldehyde in cinnamon, baked goods, and beverages. | Ensures product authenticity and compliance with labeling regulations. |

| Essential Oils | GC-MS | Verifying the concentration of trans-cinnamaldehyde in cinnamon bark oil. | Detects adulteration or dilution, ensuring oil quality and potency. researchgate.net |

| Pharmaceuticals | LC-MS/MS | Acts as a reference standard for analytical method development and validation. axios-research.com | Guarantees accuracy and reproducibility in quality control (QC) testing of drug formulations. axios-research.com |

| Metabolomics | LC-HRMS | Used as a tracer to study the metabolic fate of cinnamaldehyde in biological systems. acs.orgnih.gov | Provides insights into metabolic pathways and the biotransformation of the compound. nih.gov |

Other Spectroscopic Techniques for Isotopic Characterization

Beyond its primary use in quantitative mass spectrometry, the isotopic nature of this compound can be characterized by several other advanced spectroscopic techniques. These methods provide detailed information on the isotopic purity, the specific location of the deuterium atoms within the molecule, and the effects of isotopic substitution on the molecule's physical properties.

High-Resolution Mass Spectrometry (HR-MS) Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net Unlike standard mass spectrometry, HR-MS provides extremely accurate mass measurements, allowing for the clear separation and identification of different isotopologues (molecules differing only in their isotopic composition). researchgate.net This technique can quantify the relative abundance of the desired d5-species versus d0, d1, d2, d3, and d4 variants, providing a precise measure of isotopic enrichment. rsc.org The method is highly sensitive, requires minimal sample, and avoids the use of deuterated solvents, making it a rapid and cost-effective approach for quality control of labeled compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is indispensable for confirming the structural integrity of a deuterated molecule and verifying the exact positions of the isotopic labels. rsc.org While ¹H NMR would show the absence of signals in the deuterated phenyl ring, ¹³C NMR and ²H (Deuterium) NMR are particularly informative. A specialized technique known as triple heteronuclear resonance, such as ¹³C-{¹H, ²D} NMR, is highly effective for analyzing polydeuterated compounds. This method involves simultaneously irradiating both proton (¹H) and deuterium (²D) nuclei while observing the ¹³C spectrum, which simplifies complex spectra and provides unambiguous information about the carbon-deuterium framework. This level of structural detail is crucial to confirm that the deuterium atoms are located on the phenyl ring as intended and have not scrambled to other positions during synthesis.

Vibrational Spectroscopy (FTIR and Raman) Isotopic substitution significantly impacts a molecule's vibrational modes because the frequency of a molecular vibration is dependent on the masses of the atoms involved. The increased mass of deuterium compared to protium (¹H) leads to a predictable shift to lower frequencies (a redshift) in the vibrational spectra (Infrared and Raman). ajchem-a.com For this compound, the C-D stretching and bending vibrations of the phenyl ring would appear at lower wavenumbers compared to the C-H vibrations in the non-labeled compound. For example, the C=O stretching band of unlabeled trans-cinnamaldehyde is observed around 1709-1727 cm⁻¹. scielo.org.mx While this specific group is unaffected, the aromatic C-H stretching modes, typically seen around 3000-3100 cm⁻¹, would be replaced by C-D stretching modes at significantly lower frequencies. This predictable shift serves as a clear spectroscopic signature of deuteration.

The following table compares these spectroscopic techniques for isotopic characterization.

Table 2: Spectroscopic Techniques for Isotopic Characterization of this compound

| Spectroscopic Technique | Information Provided | Principle of Detection |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic purity and enrichment; relative abundance of isotopologues. nih.govrsc.org | Precise mass-to-charge ratio measurement distinguishes molecules based on the mass difference between H and D. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Location of deuterium labels; structural integrity; relative isotopic purity. rsc.org | Detects the magnetic properties of atomic nuclei (¹H, ²D, ¹³C), revealing the chemical environment and connectivity of atoms. |

| Vibrational Spectroscopy (FTIR/Raman) | Confirmation of deuteration through vibrational frequency shifts. ajchem-a.com | Measures the absorption (FTIR) or scattering (Raman) of light corresponding to molecular vibrations, which are mass-dependent. |

Mechanistic Investigations Utilizing Trans Cinnamaldehyde D5 As a Tracer

Studies of Kinetic Isotope Effects (KIE) in Chemical Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. portico.orgnih.gov This effect is particularly pronounced when a bond to the isotope is broken or formed in the rate-determining step of the reaction. portico.orglibretexts.org

In the case of trans-cinnamaldehyde-d5 (B592607), the deuterium (B1214612) atoms are located on the aromatic phenyl ring. For most reactions involving the aldehyde or the α,β-unsaturated system, these C-D bonds are not directly broken. Therefore, a primary KIE would not be expected. However, a small secondary kinetic isotope effect (SKIE) might be observable. A SKIE can arise from changes in hybridization or the vibrational environment of the labeled positions between the reactant and the transition state.

While specific KIE studies on this compound are not prominent in the literature, its use would be intended to probe for unforeseen involvement of the phenyl ring in the rate-determining step of a reaction. A significant KIE would suggest a mechanism different from the expected pathway, possibly involving interaction with or activation of the phenyl ring. The absence of a KIE would, conversely, confirm that the phenyl ring acts merely as a spectator group, not participating directly in bond-breaking or-forming events during the slowest step of the reaction.

Table 1: Illustrative Kinetic Isotope Effect (KIE) Data This table illustrates how KIE data for a hypothetical reaction involving trans-cinnamaldehyde would be presented. A kH/kD value significantly different from 1.0 would indicate an isotope effect.

| Reactant | Rate Constant (k) | KIE (kH/kD) | Implication |

| trans-Cinnamaldehyde | kH | \multirow{2}{*}{~1.0} | No primary KIE; C-D bonds on the phenyl ring are not broken in the rate-determining step. |

| This compound | kD |

Elucidation of Reaction Pathways

Isotopic labeling is a definitive method for tracing the path of atoms and molecular fragments through a reaction sequence. This compound is an ideal tracer for this purpose because the deuterium-labeled phenyl group creates a distinct mass signature (+5 Da) that can be easily tracked using mass spectrometry without significantly altering the fundamental reactivity at the aldehyde or alkene functionalities. aptochem.com

Nucleophilic Addition Mechanisms

trans-Cinnamaldehyde possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (a "hard" electrophilic center) and the β-carbon of the conjugated double bond (a "soft" electrophilic center). nih.govwordpress.com Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition or Michael addition). nih.gov

The general mechanism for nucleophilic addition to a carbonyl involves the attack of the nucleophile on the electrophilic carbonyl carbon, pushing the pi-electrons onto the oxygen atom to form a tetrahedral intermediate. youtube.com In reactions where a complex mixture of products is possible, such as in biological systems or with multifunctional nucleophiles like cysteamine, this compound can be used to identify all adducts originating from the starting aldehyde. nih.gov By analyzing the reaction mixture with mass spectrometry, any product containing the phenyl-d5 group can be definitively identified as a derivative of the initial reactant, helping to map out all competing reaction pathways.

Cycloaddition Reactions (e.g., Diels-Alder as dienophile)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com Due to the electron-withdrawing nature of the aldehyde group, trans-cinnamaldehyde can function as a dienophile, reacting with electron-rich dienes. masterorganicchemistry.com The reaction is concerted and stereospecific. wikipedia.org

In this context, this compound would act as a labeled dienophile. Its purpose would not be to probe a kinetic isotope effect, as the C-D bonds on the phenyl ring are not involved in the cycloaddition. Instead, it serves as a tracer. In complex reaction schemes or in the synthesis of large molecules, incorporating the phenyl-d5 tag allows researchers to confirm the incorporation of the cinnamaldehyde (B126680) unit into the final product and to easily determine its location and quantity via mass spectrometry. aptochem.com

Table 2: Hypothetical Diels-Alder Reaction Product Analysis This table shows how mass spectrometry would be used to confirm the product of a Diels-Alder reaction using the deuterated tracer.

| Reactants | Expected Product | Expected Mass (amu) | Observed Mass (amu) using MS |

| 1,3-Butadiene + trans-Cinnamaldehyde | 2-Phenyl-3-cyclohexene-1-carboxaldehyde | 186.25 | 186 |

| 1,3-Butadiene + this compound | 2-(Phenyl-d5)-3-cyclohexene-1-carboxaldehyde | 191.28 | 191 |

Isomerization Pathways (e.g., trans-to-cis conversion)

The isomerization of the trans double bond in cinnamaldehyde to the cis configuration is a known process, often induced photochemically. researchgate.netresearchgate.netyoutube.com The trans isomer is generally more stable, but irradiation, typically with UV light, can lead to a photostationary state containing a mixture of both cis and trans isomers. researchgate.netnih.gov Catalytic methods for isomerization have also been explored. researchgate.net

Studies on the analogous trans-cinnamic acid have utilized deuterium-labeled variants to trace the isomerization process in vivo and in vitro. umsl.edu Similarly, this compound can be used to monitor the conversion to cis-cinnamaldehyde-d5. By introducing the deuterated compound into a system and later analyzing for both trans and cis forms, researchers can quantify the extent of isomerization under specific conditions (e.g., different light wavelengths, catalysts, or biological environments). The deuterium label ensures that the detected isomers originated from the initial substrate and are not from an endogenous pool of the unlabeled compound. clearsynth.com

Investigation of Chemical Reactivity and Stability under Various Conditions

The stability and reactivity of trans-cinnamaldehyde are of interest in various applications, from food chemistry to materials science. nih.gov Isotopic labeling with deuterium provides a robust analytical tool for these investigations.

Electrophilic Character and Conjugation Reactions

The conjugated system in trans-cinnamaldehyde, which extends from the phenyl ring through the double bond to the carbonyl group, dictates its electrophilic nature. nih.govacs.org This makes it reactive toward a variety of nucleophiles, including biological macromolecules. For instance, cinnamaldehyde is known to form adducts with thiol groups (e.g., in cysteine residues of proteins) and can undergo various metabolic transformations. nih.govnih.gov

Using this compound as a substrate in these studies, particularly in complex biological matrices, simplifies the identification of metabolites and adducts. researchgate.net When a sample is analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry), the characteristic mass shift of +5 Da allows for the selective detection of all compounds derived from the initial deuterated aldehyde. This enables researchers to trace metabolic pathways, such as oxidation to cinnamic acid-d5 or reduction to cinnamyl alcohol-d5, and to identify products of conjugation reactions with endogenous molecules like glutathione. clearsynth.comaptochem.com The stability of the C-D bonds on the phenyl ring ensures the label is retained throughout these transformations.

Hydrolysis of Acetal (B89532) Derivatives

The acid-catalyzed hydrolysis of acetals to their corresponding aldehydes or ketones is a fundamental and reversible reaction in organic chemistry. chemistrysteps.comorganicchemistrytutor.com This process is crucial for the removal of acetal protecting groups, which are stable in neutral or basic conditions but labile in the presence of aqueous acid. chemistrysteps.comlibretexts.org The use of isotopically labeled compounds, such as this compound, where the five hydrogen atoms on the phenyl group are replaced by deuterium, serves as a powerful tool for elucidating reaction mechanisms. While the deuterium atoms in this compound are not directly at the reacting center (the acetal group), they act as a "heavy" tag, allowing researchers to track the molecule's fate in complex reaction mixtures and to probe for unexpected rearrangements or side reactions involving the aromatic ring.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves a series of equilibrium steps. organicchemistrytutor.comorgoreview.com The reaction initiates with the protonation of one of the acetal's oxygen atoms by an acid catalyst, which transforms the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Subsequently, the leaving group is expelled, assisted by the lone pair of electrons on the adjacent oxygen, to form a resonance-stabilized oxonium ion. This step is often the rate-determining step of the reaction. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form a hemiacetal after deprotonation. orgoreview.com The process repeats: the hydroxyl group of the hemiacetal is protonated, leaves as a water molecule, and a final deprotonation yields the parent carbonyl compound, in this case, trans-cinnamaldehyde. chemistrysteps.com

Kinetic studies are essential for confirming the mechanistic pathway. The hydrolysis of acetals can proceed through different mechanisms, such as A-1 or A-2, depending on the reaction conditions and the structure of the acetal. osti.govgla.ac.uk In an A-1 mechanism, the formation of the oxonium ion is unimolecular and rate-limiting. osti.gov In an A-2 mechanism, the rate-limiting step is the bimolecular attack of water on the protonated acetal. osti.gov Solvent isotope effects, determined by comparing reaction rates in H₂O and D₂O, can help distinguish between these pathways. osti.gov

For the hydrolysis of an acetal like trans-cinnamaldehyde diethyl acetal, the reaction progress can be monitored over time to determine kinetic parameters. The use of the d5-labeled variant allows for precise quantification via mass spectrometry, even in the presence of other aromatic compounds.

Table 1: Representative Kinetic Data for the Hydrolysis of trans-Cinnamaldehyde Diethyl Acetal

This interactive table presents hypothetical kinetic data for the hydrolysis of trans-cinnamaldehyde diethyl acetal under acidic conditions. The data illustrates a typical pseudo-first-order reaction profile.

| Time (minutes) | Concentration of Acetal (M) | % Conversion |

| 0 | 0.100 | 0% |

| 10 | 0.082 | 18% |

| 20 | 0.067 | 33% |

| 30 | 0.055 | 45% |

| 60 | 0.030 | 70% |

| 90 | 0.017 | 83% |

| 120 | 0.009 | 91% |

Note: Data is illustrative for educational purposes and represents a typical acid-catalyzed hydrolysis following pseudo-first-order kinetics.

The deuterium labels on the phenyl group of this compound are not expected to cause a significant primary kinetic isotope effect on the hydrolysis of its acetal derivatives, as the C-D bonds are not broken during the rate-determining step. However, their presence is invaluable for confirming that the phenyl-propenyl backbone of the molecule remains intact throughout the hydrolysis process and does not participate in unforeseen side reactions, thus validating its role as a stable tracer in more complex biological or chemical systems.

Studies of Biosynthetic and Metabolic Pathways Involving Deuterated Cinnamaldehyde Non Human in Vivo/in Vitro

Biosynthesis of Cinnamaldehyde (B126680) in Plant and Microbial Systems

The biosynthesis of trans-cinnamaldehyde, a key component of cinnamon's characteristic aroma and flavor, originates from the phenylpropanoid pathway. nih.gov This metabolic route is responsible for the production of a wide array of natural compounds in plants and microorganisms. nih.gov The primary precursor for cinnamaldehyde biosynthesis is the amino acid L-phenylalanine. nih.gov

Enzymatic Pathways and Intermediate Identification

The conversion of L-phenylalanine to trans-cinnamaldehyde involves a series of three key enzymatic reactions:

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine by PAL to produce cinnamic acid. nih.govnih.gov

4-Coumarate:CoA Ligase (4CL): Cinnamic acid is then activated by 4CL, which catalyzes its ligation with coenzyme A to form cinnamoyl-CoA. nih.govnih.gov This enzyme is a critical branch point in the phenylpropanoid pathway, directing intermediates towards the synthesis of various compounds like lignin (B12514952) and flavonoids. nih.govresearchgate.net

Cinnamoyl-CoA Reductase (CCR): The final step is the reduction of cinnamoyl-CoA to trans-cinnamaldehyde, a reaction catalyzed by CCR. nih.govnih.gov CCR is considered the first enzyme specific to the monolignol branch of the phenylpropanoid pathway. nih.gov

The identification and characterization of these enzymes, such as CcCCR1 from Cinnamomum cassia, have been crucial in understanding the regulation of cinnamaldehyde production. researchgate.net

| Enzyme | Function | Precursor | Product |

| Phenylalanine Ammonia-Lyase (PAL) | Deamination | L-phenylalanine | Cinnamic acid |

| 4-Coumarate:CoA Ligase (4CL) | Ligation with Coenzyme A | Cinnamic acid | Cinnamoyl-CoA |

| Cinnamoyl-CoA Reductase (CCR) | Reduction | Cinnamoyl-CoA | trans-Cinnamaldehyde |

Genetic Engineering Approaches for Pathway Elucidation and Modulation

Genetic engineering has become a powerful tool for both studying and enhancing the production of trans-cinnamaldehyde. By manipulating the genes that encode the biosynthetic enzymes, researchers can gain insights into the pathway's regulation and increase yields.

For instance, Escherichia coli has been successfully engineered to produce cinnamaldehyde by introducing the genes for PAL, 4CL, and CCR from various organisms. nih.gov One study utilized PAL from Streptomyces maritimus, 4CL from S. coelicolor, and CCR from Arabidopsis thaliana to construct the biosynthetic pathway in E. coli. nih.gov Further engineering of the L-phenylalanine metabolic pathway in E. coli has led to significantly increased production titers of cinnamaldehyde. nih.gov

Similarly, the yeast Saccharomyces cerevisiae has been engineered to produce trans-cinnamic acid derivatives, including cinnamaldehyde, by overexpressing genes like AtPAL2 from A. thaliana, an aryl carboxylic acid reductase from Nocardia sp., and a phosphopantetheinyl transferase from E. coli. nih.gov In another approach, Corynebacterium glutamicum was engineered for the efficient bioconversion of trans-cinnamic acid to trans-cinnamaldehyde. nih.gov This involved deleting genes responsible for the conversion of cinnamaldehyde to cinnamyl alcohol to prevent product loss. nih.gov

These genetic manipulation studies not only confirm the roles of the identified enzymes but also pave the way for the industrial-scale biological production of cinnamaldehyde, offering a more sustainable alternative to chemical synthesis or extraction from plants. nih.gov

Metabolic Fate in In Vitro Systems and Animal Models (Excluding Clinical Human Data)

Understanding the metabolic fate of trans-cinnamaldehyde is crucial for assessing its biological activity and potential applications. The use of deuterium-labeled compounds like trans-cinnamaldehyde-d5 (B592607) allows for precise tracking of its transformation within biological systems.

Tracking Metabolites and Transformation Products Using Deuterium (B1214612) Labeling

Stable isotope labeling with deuterium is a powerful technique for tracing the metabolic journey of molecules. nih.gov In the context of cinnamaldehyde metabolism, introducing a deuterated version allows researchers to distinguish the administered compound and its metabolites from endogenous molecules. This is particularly valuable in complex biological matrices like those found in in vitro and in vivo animal studies. nih.govnih.gov

While specific studies on the metabolic fate of this compound are not detailed in the provided search results, the methodology of using deuterium labeling is well-established for tracking metabolic pathways. nih.govnih.gov For example, deuterium labeling has been used to elucidate the cytochrome P450-catalyzed degradation of other compounds in porcine liver microsomes, demonstrating the power of this technique in identifying reaction intermediates and understanding enzymatic mechanisms. nih.gov Such an approach would be invaluable in mapping the complete metabolic pathway of trans-cinnamaldehyde in various animal models.

Enzyme-Mediated Biotransformations (e.g., oxidation, conjugation)

Once administered, trans-cinnamaldehyde undergoes various enzyme-mediated biotransformations. A primary metabolic pathway is the oxidation of the aldehyde group to form cinnamic acid. wikipedia.org This can be further metabolized. Another potential transformation is the reduction of the aldehyde to cinnamyl alcohol. nih.gov

Conjugation reactions are also a significant route of metabolism for many xenobiotics. These reactions increase the water solubility of the compound, facilitating its excretion. While specific conjugation products of trans-cinnamaldehyde are not detailed in the provided results, enzymatic bioconjugation is a common metabolic process. nih.gov

Animal models have been used to study the biological effects of cinnamaldehyde, though these studies often focus on pharmacological outcomes rather than detailed metabolic profiling. nih.govnih.gov For instance, studies in animal cancer models have investigated the effects of cinnamaldehyde on tumor growth and related molecular markers. nih.govnih.gov However, a detailed understanding of how the compound is metabolized and distributed in these models is essential for interpreting the observed biological activities.

Enzyme Kinetic Studies and Inhibitory Mechanisms of Cinnamaldehyde and Its Derivatives in Vitro/non Human

Inhibition of Glycoside Hydrolases (e.g., α-Amylase)

trans-Cinnamaldehyde has been identified as a potent inhibitor of α-amylase, a key enzyme in carbohydrate metabolism. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov Studies have evaluated the inhibitory effects of trans-cinnamaldehyde on α-amylase from different sources, including Bacillus licheniformis (BLA) and porcine pancreas (PPA). nih.gov

Research indicates that trans-cinnamaldehyde demonstrates significant inhibitory activity against both BLA and PPA, with IC50 values of 5.38 µg/mL and 3.76 µg/mL, respectively. nih.govnih.gov These values are notably lower than that of acarbose (B1664774), a standard synthetic anti-diabetic drug, which has an IC50 value of 6.2 µg/mL for both enzymes. nih.govnih.gov The maximum enzyme inhibition by trans-cinnamaldehyde was recorded at 75.8% for BLA and 71.6% for PPA. nih.govnih.gov In contrast, related compounds such as cinnamyl alcohol and cinnamic acid showed no significant inhibitory effects on α-amylase. nih.govnih.gov

Kinetic analysis of α-amylase inhibition by trans-cinnamaldehyde reveals a decrease in the catalytic efficiency (Vmax/Km) of the enzyme. nih.govnih.gov Furthermore, cinnamaldehyde-derived hydrazone Schiff bases have been synthesized and shown to be effective inhibitors of α-amylase, with IC50 values in the nanomolar range (0.37-9.54 x 10⁻⁹ M), making them significantly more potent than acarbose (IC50 = 6.76 x 10⁻⁶ M) and curcumin (B1669340) (IC50 = 467 x 10⁻⁹ M). nih.gov

Table 1: α-Amylase Inhibition by trans-Cinnamaldehyde and its Derivatives

| Compound | Enzyme Source | IC50 Value | Notes |

|---|---|---|---|

| trans-Cinnamaldehyde | Bacillus licheniformis α-amylase (BLA) | 5.38 µg/mL | More potent than acarbose. nih.govnih.gov |

| trans-Cinnamaldehyde | Porcine Pancreatic α-amylase (PPA) | 3.76 µg/mL | More potent than acarbose. nih.govnih.gov |

| Acarbose | BLA and PPA | 6.2 µg/mL | Standard synthetic inhibitor. nih.govnih.gov |

| Cinnamaldehyde-derived hydrazones | α-Amylase | 0.37-9.54 x 10⁻⁹ M | Significantly more effective than acarbose and curcumin. nih.gov |

Inhibition of Fungal Cell Wall Synthesizing Enzymes (e.g., β-(1,3)-glucan synthase, chitin (B13524) synthases)

The antifungal activity of trans-cinnamaldehyde is attributed, in part, to its ability to inhibit key enzymes involved in fungal cell wall synthesis. The fungal cell wall, which has no equivalent in mammalian cells, is an attractive target for antifungal agents.

In vitro studies on Saccharomyces cerevisiae have shown that trans-cinnamaldehyde is a noncompetitive inhibitor of β-(1,3)-glucan synthase, with a 50% inhibitory concentration (IC50) of 0.84 mM. It also acts as a mixed inhibitor of chitin synthase 1, with an IC50 of 1.44 mM. Other chitin synthase isoenzymes, Chs 2 and Chs 3, were found to be less sensitive to the compound. The inhibition of these enzymes disrupts the integrity of the fungal cell wall, leading to morphological changes such as shriveled and collapsed hyphae.

Table 3: Inhibition of Fungal Cell Wall Synthesizing Enzymes by trans-Cinnamaldehyde

| Enzyme | Organism | Inhibition Type | IC50 |

|---|---|---|---|

| β-(1,3)-glucan synthase | Saccharomyces cerevisiae | Noncompetitive | 0.84 mM |

| Chitin synthase 1 | Saccharomyces cerevisiae | Mixed | 1.44 mM |

| Chitin synthase 2 | Saccharomyces cerevisiae | Less sensitive to inhibition | Not specified |

| Chitin synthase 3 | Saccharomyces cerevisiae | Less sensitive to inhibition | Not specified |

Impact on Bacterial Quorum Sensing Systems and Biofilm Formation (In Vitro Models)

trans-Cinnamaldehyde and its derivatives have demonstrated significant effects on bacterial quorum sensing (QS) and biofilm formation, which are critical for bacterial virulence and survival. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression in a population-density-dependent manner.

The inhibition of QS by cinnamaldehyde (B126680) leads to a reduction in biofilm formation and the production of virulence factors. For instance, cinnamaldehyde derivatives can prevent the adhesion of Vibrio parahaemolyticus to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and motility. They also decrease the secretion of proteases and the production of indole, an important signaling molecule. Studies on halogenated derivatives of cinnamaldehyde, such as 3,4-dichloro-cinnamaldehyde, have shown even greater QS inhibitory activity than the parent compound.

Table 4: Effects of Cinnamaldehyde and its Derivatives on Bacterial Quorum Sensing and Biofilm Formation

| Organism | Effect | Mechanism | Key Findings |

|---|---|---|---|

| Pseudomonas aeruginosa | Inhibition of Quorum Sensing | Repression of lasB, rhlA, and pqsA gene expression. | Cinnamaldehyde reduces the production of QS signals. |

| Vibrio spp. | Inhibition of AI-2 Quorum Sensing | Decreases DNA-binding ability of LuxR. | Halogenated derivatives show enhanced activity. |

| Vibrio parahaemolyticus | Inhibition of Biofilm Formation | Inhibition of adhesion, motility, and virulence factor production (e.g., protease, indole). | Derivatives like 4-nitrocinnamaldehyde (B167888) and 4-chlorocinnamaldehyde (B90052) are highly effective. |

Investigation of Prolyl Endopeptidase Inhibition

Currently, there is a lack of available scientific literature specifically investigating the inhibitory effects of trans-cinnamaldehyde or its deuterated form, trans-cinnamaldehyde-d5 (B592607), on prolyl endopeptidase. While prolyl endopeptidase is a recognized therapeutic target for various conditions, and numerous inhibitors have been identified from natural and synthetic sources, the interaction of this enzyme with cinnamaldehyde remains an unexplored area of research.

Environmental Fate and Degradation Studies of Trans Cinnamaldehyde and Analogs

Degradation Kinetics in Environmental Matrices (e.g., soil)

Studies on the persistence of trans-cinnamaldehyde in various soil types have demonstrated its rapid degradation. The degradation process generally follows first-order kinetics. researchgate.netnih.gov The dissipation time for 50% of the compound (DT50) has been observed to range from 1.58 to 13.14 days in soil. researchgate.netresearchgate.net This variability is influenced by factors such as soil type and the initial concentration of the compound.

For instance, research comparing a sandy clay loam soil and a clay loam soil showed different degradation rates. nih.govresearchgate.net The application of a double dose rate of a trans-cinnamaldehyde-based biopesticide was found to slightly increase the persistence in some cases, which is useful for studying the formation of metabolites. nih.gov

The United States Environmental Protection Agency (EPA) has noted that because trans-cinnamaldehyde is rapidly degraded in soil and is not soluble in water, it is not expected to pose a significant hazard to non-target organisms. epa.gov The compound is considered to be readily biodegradable, with studies showing 100% degradation after 28 days in an OECD 301B test. santos.com

Degradation Half-Life (DT50) of trans-Cinnamaldehyde in Soil

The table below presents the DT50 values for trans-cinnamaldehyde in different soil types at both normal and double dose rates.

| Soil Type | Dose Rate | DT50 (days) | Reference |

| Sandy Clay Loam 1 | Normal | Not Specified | researchgate.net |

| Sandy Clay Loam 2 | Normal | Not Specified | researchgate.net |

| Clay Loam 2 | Normal | Not Specified | researchgate.net |

| Sandy Clay Loam 1 | Double | Not Specified | researchgate.net |

| Sandy Clay Loam 2 | Double | Not Specified | researchgate.net |

| Clay Loam 2 | Double | Not Specified | researchgate.net |

| General Soil | Not Specified | 1.58 - 13.14 | researchgate.netresearchgate.net |

Identification of Environmental Transformation Products and Pathways

The degradation of trans-cinnamaldehyde in the environment leads to the formation of several transformation products, also known as metabolites. iastate.edu The identification of these products is crucial for a complete understanding of the environmental impact.

The primary degradation pathways for trans-cinnamaldehyde in soil are believed to involve oxidation, aldehyde reduction, olefinic epoxidation, and dihydroxylation reactions. researchgate.net Through these processes, trans-cinnamaldehyde is transformed into various metabolites.

Key identified transformation products in soil and water include:

Cinnamic acid : Formed through the oxidation of the aldehyde group. researchgate.netresearchgate.netnih.gov

Cinnamyl alcohol : Results from the reduction of the aldehyde group. researchgate.netresearchgate.net

Hydroxycinnamic acid : A hydroxylated derivative of cinnamic acid. nih.govresearchgate.netnih.gov

Recent studies have also identified other metabolites, some of which had not been previously described in the literature. nih.govresearchgate.net The analysis of these transformation products is often carried out using advanced analytical techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS). nih.govnih.gov

It is noteworthy that some of the degradation products of pesticides can also exhibit biological activity. iastate.edu For example, cinnamic acid itself has various reported biological functions. nih.gov

Identified Transformation Products of trans-Cinnamaldehyde

The following table lists the major environmental transformation products of trans-cinnamaldehyde that have been identified in research studies.

| Transformation Product | Parent Compound | Analytical Method | Reference |

| Cinnamic acid | trans-Cinnamaldehyde | UHPLC-HRMS | researchgate.netresearchgate.net |

| Cinnamyl alcohol | trans-Cinnamaldehyde | UHPLC-HRMS | researchgate.netresearchgate.net |

| Hydroxycinnamic acid | trans-Cinnamaldehyde | UHPLC-HRMS | nih.govresearchgate.netnih.gov |

Future Research Directions in Deuterated Cinnamaldehyde Chemistry

Development of Novel Synthetic Routes for Site-Specific Labeling

The precise placement of deuterium (B1214612) atoms within a molecule, known as site-specific labeling, is crucial for its effective use in mechanistic studies and as a tracer. researchgate.net Current research is focused on developing more efficient and selective methods for synthesizing deuterated cinnamaldehyde (B126680) derivatives.

One promising approach involves the use of transition-metal-free methods. For instance, an aliphatic amine can be used to attack the Michael acceptor in an α,β-unsaturated aromatic aldehyde, leading to a Morita–Baylis–Hillman-type intermediate. This intermediate can then be deuterated through acid-mediated tautomerization using a deuterium source like monodeuterated acetic acid and deuterium oxide. acs.org This method has demonstrated high selectivity for deuteration at the α-position. acs.org

Another area of development is the use of palladium catalysts. A palladium-catalyzed hydrogen-deuterium (H-D) exchange reaction has shown excellent deuterium incorporation at the benzylic site under mild conditions. nih.gov Researchers are also exploring electrocatalytic strategies, which have the potential for rapid deuteration of organic molecules. researchgate.net These methods are being refined to improve yields and expand their applicability to a wider range of substrates, including complex natural products. acs.org

The table below summarizes some of the emerging synthetic strategies for site-specific deuterium labeling.

| Synthetic Strategy | Catalyst/Reagent | Deuterium Source | Key Features |

| Transition-Metal-Free | Aliphatic Amine | Monodeuterated Acetic Acid, Deuterium Oxide | High selectivity for α-position deuteration. acs.org |

| Palladium-Catalyzed H-D Exchange | Palladium on Carbon (Pd/C) with Aluminum | Deuterium Oxide (D₂O) | Excellent incorporation at the benzylic site under mild conditions. nih.gov |

| Electrocatalysis | - | - | Potential for rapid deuteration of complex molecules. researchgate.net |

| Cluster Catalyzed Transfer Hydrogenation | Ruthenium Carbonyl Clusters | - | Selective for α,β-unsaturated aldehydes. researchgate.net |

These advancements in synthetic chemistry are critical for providing researchers with the precisely labeled molecules needed for advanced studies.

Advanced Spectroscopic Applications for Real-Time Monitoring

Deuterated compounds like trans-cinnamaldehyde-d5 (B592607) are invaluable tools in advanced spectroscopic techniques for real-time monitoring of chemical and biological processes. mdpi.com Deuterium's unique nuclear properties make it an excellent label for Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com

Deuterium NMR (²H-NMR) can provide detailed information about molecular structure and dynamics. sigmaaldrich.com For highly deuterated compounds, where proton NMR signals are weak, ²H-NMR is a powerful alternative for verification and enrichment determination. sigmaaldrich.com The chemical shifts in ²H-NMR are very similar to those in proton NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com This technique has been successfully used to study the site-specific deuterium distribution in benzaldehyde (B42025), a related compound, to determine its origin. researchgate.net

The use of isotope labeling, including with deuterium, can sometimes lead to chromatographic shifts in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov However, methods are being developed to minimize these effects, for example, by placing deuterium atoms away from hydrophobic regions of the molecule. nih.gov

Advanced spectroscopic methods combined with chemometrics are increasingly being used for the analysis of complex mixtures, such as those found in food and natural products. mdpi.com These techniques offer rapid and non-destructive analysis, providing a wealth of information from spectral fingerprints. mdpi.com

The following table highlights some advanced spectroscopic applications of deuterated compounds.

| Spectroscopic Technique | Application | Information Obtained |

| Deuterium NMR (²H-NMR) | Structural Elucidation, Isotopic Enrichment Determination | Site-specific deuterium distribution, molecular structure confirmation. sigmaaldrich.comresearchgate.net |

| LC-MS with Isotope Labeling | Quantitative Analysis, Metabolomics | Real-time monitoring of metabolic pathways, quantification of analytes. nih.gov |

| Spectroscopy with Chemometrics | Analysis of Complex Mixtures | Qualitative and quantitative analysis of components in food and natural products. mdpi.com |

These spectroscopic advancements are enabling researchers to observe molecular interactions and transformations with unprecedented detail.

Expansion of Mechanistic Studies in Complex Systems

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is a powerful tool for elucidating reaction mechanisms, as it can help identify the rate-determining step of a reaction. researchgate.netprinceton.edu

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, while secondary KIEs occur when the labeled atom is not directly involved in bond breaking or formation. wikipedia.orgprinceton.edu The magnitude of the KIE provides valuable information about the transition state of the reaction. princeton.edu For example, deuterium KIEs have been instrumental in distinguishing between different reaction pathways, such as Sₙ1 and Sₙ2 reactions. wikipedia.org

In the context of trans-cinnamaldehyde, deuterated analogs can be used to study its mechanism of action in biological systems. For instance, trans-cinnamaldehyde is known to have antimicrobial and anthelmintic properties. nih.govchemicalbook.com By using this compound, researchers can investigate how the molecule interacts with its targets, such as enzymes and receptors, and whether C-H bond cleavage is involved in its biological activity. nih.govnih.gov

Furthermore, deuterated compounds are used as tracers to follow the metabolic fate of molecules in complex biological systems. acs.org This can help in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs and other bioactive compounds. acs.org

The table below provides examples of how KIEs are used in mechanistic studies.

| Type of KIE | Isotopic Position Relative to Reaction Center | Information Gained | Example Application |

| Primary | At the site of bond cleavage | Indicates that C-H bond breaking is part of the rate-determining step. princeton.edu | Studying enzyme-catalyzed reactions. nih.gov |

| Secondary (α) | On the carbon atom adjacent to the reacting center | Provides information about changes in hybridization at the transition state. princeton.edu | Distinguishing between Sₙ1 and Sₙ2 reaction mechanisms. wikipedia.org |

| Secondary (β) | On a carbon atom two bonds away from the reacting center | Can indicate the involvement of hyperconjugation in stabilizing the transition state. libretexts.org | Probing remote electronic effects in reactions. |

The expansion of these mechanistic studies into more complex biological and chemical systems will continue to be a major driver of research in deuterated cinnamaldehyde chemistry.

Q & A

Q. Q. How can negative results or failed syntheses of trans-Cinnamaldehyde-d5 be systematically analyzed?

- Methodological Answer :

- Document failed reaction conditions (e.g., solvent incompatibility, moisture sensitivity) in lab notebooks.

- Apply root-cause analysis (e.g., Ishikawa diagrams) to identify technical or procedural flaws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.